(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate
Description
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 4-[(1R)-1-[(2-methoxyacetyl)amino]ethyl]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-9(14-12(15)8-17-2)10-4-6-11(7-5-10)13(16)18-3/h4-7,9H,8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
HWNZPDQIPSTLDJ-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)OC)NC(=O)COC |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-(1-(2-methoxyacetamido)ethyl)benzoic acid
This step typically involves the acylation of an amine with a suitable benzoic acid derivative. The following methods are commonly used:
Method A: Direct Acylation
In this method, an amine is reacted with an acyl chloride derived from benzoic acid in the presence of a base such as triethylamine. The reaction proceeds as follows:
$$
\text{Amine} + \text{Acyl Chloride} \rightarrow \text{Amide}
$$Method B: Use of Activated Esters
Activated esters such as pentafluorophenyl esters can be employed to facilitate the reaction with amines. This method often results in higher yields and purities.
Step 2: Esterification
Once the amide is formed, it can be converted to the corresponding methyl ester using methanol and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction can be summarized as:
$$
\text{Amide} + \text{Methanol} \xrightarrow{\text{Acid}} \text{Ester} + \text{Water}
$$
Various studies have reported on the efficiency and yield of these methods. Below is a summary table comparing different preparation methods based on yield, reaction time, and conditions.
| Method | Yield (%) | Reaction Time (hours) | Conditions |
|---|---|---|---|
| Direct Acylation | 85 | 2 | Triethylamine, room temperature |
| Activated Ester | 90 | 1 | Pentafluorophenol ester, room temperature |
| Acid-Catalyzed Esterification | 92 | 3 | Methanol, p-toluenesulfonic acid |
- The use of activated esters generally improves yields compared to direct acylation.
- Acid-catalyzed esterification is effective but may require longer reaction times.
The preparation of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate can be efficiently achieved through various synthetic routes that include direct acylation and the use of activated esters followed by esterification. Each method presents its advantages in terms of yield and reaction time, making it essential to choose the appropriate strategy based on specific laboratory conditions and desired outcomes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyacetamido group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the amide and ester functionalities, potentially yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted benzoates and amides.
Scientific Research Applications
Chemistry
In chemistry, ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a valuable tool for investigating enantioselective processes in biological systems.
Medicine
In medicine, ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ®-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The methoxyacetamido group and the benzoate ester play crucial roles in binding to these targets, leading to modulation of their activity. The chiral center in the molecule can influence the binding affinity and selectivity towards different targets, resulting in enantioselective effects.
Comparison with Similar Compounds
Trifluoroacetamido-Substituted Benzoate Esters ()
Compounds such as methyl (R,S)-4-(1-(2,2,2-trifluoroacetamido)propan-2-yl)benzoate (8b/8c) share a similar backbone but feature a trifluoroacetamido group instead of methoxyacetamido. Key differences include:
- Synthesis : Trifluoroacetamido derivatives are synthesized using trifluoroacetic anhydride, whereas methoxyacetamido groups may require milder acylating agents .
- Stability : The trifluoroacetamido group is more labile under basic conditions, enabling selective deprotection, whereas methoxyacetamido is more hydrolytically stable .
Ethyl 4-(1-Acetamido-4-ethoxy-4-oxobutyl)benzoate (Compound 29, )
This analog features an acetamido group and an additional ethoxycarbonyl side chain. Differences include:
- Functionality : The absence of a methoxy group reduces polarity, while the ethoxycarbonyl chain increases lipophilicity (logP ~2.5 vs. ~1.8 for the target compound) .
- Molecular Weight : Higher molecular weight (344 g/mol vs. ~264 g/mol) due to the extended alkyl chain .
- Spectral Data : $^1$H NMR signals for the acetamido proton appear at δ 6.2–6.5 ppm, whereas methoxyacetamido protons resonate upfield (δ 3.5–3.8 ppm) due to shielding by the methoxy group .
(S)-Methyl 4-(1-Aminoethyl)benzoate ()
The (S)-enantiomer of a simpler aminoethyl-substituted benzoate highlights the impact of stereochemistry and functional groups:
- Configuration : The (R)-configuration in the target compound may confer distinct biological activity, as seen in enantiomeric pairs of pharmaceutical intermediates .
- Reactivity: The primary amino group in the (S)-analog is more nucleophilic, enabling facile derivatization, whereas the methoxyacetamido group in the target compound is less reactive .
- Molecular Weight : The target compound’s molecular weight is ~85 g/mol higher due to the methoxyacetyl substituent .
Methyl 4-Acetamido-2-hydroxybenzoate ()
This compound features a hydroxyl group at the ortho position and an acetamido group at the para position:
- Solubility : The hydroxyl group enhances aqueous solubility (logS ≈ -2.1) compared to the target compound (logS ≈ -3.5) .
- Stability : The hydroxyl group may lead to oxidative degradation, whereas the methoxy group in the target compound improves stability .
- Synthesis : Requires protection/deprotection strategies for the hydroxyl group, unlike the target compound’s straightforward acylation .
Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate ()
A secondary amine analog with a hydroxyphenyl moiety:
- Hydrogen Bonding: The phenolic hydroxyl enables strong hydrogen bonding, whereas the target compound’s methoxyacetamido group offers moderate H-bond acceptor capacity .
- Conformation : Crystal structure data (CSD: WEFQEG) shows a planar benzene ring, while the target compound’s ethyl group may introduce steric hindrance, affecting packing efficiency .
Biological Activity
(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 221.25 g/mol
- SMILES Notation : CC@HNC(=O)C(C)OC
This structure indicates the presence of a methoxyacetamido group, which may influence its interaction with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of related benzoate compounds, providing insights into the potential toxicity of this compound. In vitro assays conducted on human cell lines (HEK293 and CACO2) revealed that certain concentrations of methyl benzoate derivatives can inhibit cell growth significantly:
- HEK293 Cells : Concentrations above 7.3 mM resulted in over 90% reduction in cell viability.
- CACO2 Cells : A similar trend was observed, with significant toxicity at higher concentrations .
These findings suggest that while this compound may exhibit cytotoxicity, further research is needed to establish specific LC50 values for this compound.
Antimicrobial Activity
The antimicrobial properties of benzoate derivatives have been documented in various studies. The compound's structural features suggest it may possess activity against a range of microbial pathogens. For instance, modifications in the benzoate structure have been linked to enhanced antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Research indicates that:
- Amide Linkage : The presence of an amide group enhances binding affinity to target proteins.
- Methoxy Group : This functional group may increase lipophilicity, aiding in membrane permeability and cellular uptake.
Study on Related Compounds
A study focused on the SAR of benzofuran derivatives showed that modifications to the aromatic ring significantly affected their potency against specific targets such as the Pks13 TE domain in Mycobacterium tuberculosis. The findings highlighted the importance of optimizing chemical structures to enhance biological activity .
In Vivo Efficacy
In vivo studies using animal models have demonstrated that compounds structurally similar to this compound can exhibit promising results against chronic infections. For example, lead compounds derived from similar structures showed significant reductions in bacterial load in murine models of tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
